2-(2,2-Dicyclohexylethyl)piperidine maleate
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Overview
Description
Perhexiline maleate is a prophylactic antianginal drug that was originally developed in the 1970s. It is known for its ability to inhibit carnitine palmitoyltransferase 1 and 2, mitochondrial enzymes critical for fatty acid metabolism. This compound has been used to treat angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .
Preparation Methods
The synthesis of perhexiline maleate involves the reaction of 2,2-dicyclohexylethylamine with maleic acid. The reaction conditions typically include heating the reactants in an appropriate solvent to facilitate the formation of the maleate salt. Industrial production methods may involve optimization of reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Perhexiline maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the perhexiline molecule, potentially altering its activity.
Scientific Research Applications
Perhexiline maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of fatty acid metabolism.
Biology: Researchers use it to investigate its effects on cellular metabolism and mitochondrial function.
Medicine: Beyond its use in treating angina, perhexiline maleate has shown potential in cancer therapy by inhibiting cancer cell growth and enhancing the efficacy of chemotherapeutic agents
Industry: It is used in the development of new drugs targeting metabolic pathways.
Mechanism of Action
Perhexiline maleate exerts its effects by binding to the mitochondrial enzymes carnitine palmitoyltransferase 1 and 2. This binding inhibits the entry of long-chain fatty acids into the mitochondrial matrix, thereby reducing fatty acid oxidation and shifting myocardial substrate utilization towards carbohydrates. This shift enhances oxygen efficiency during myocardial ischemia, providing relief from angina symptoms .
Comparison with Similar Compounds
Perhexiline maleate is unique in its dual inhibition of carnitine palmitoyltransferase 1 and 2. Similar compounds include:
Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acids to glucose.
Ranolazine: Used to treat chronic angina by inhibiting late sodium currents in the heart.
Etomoxir: An inhibitor of carnitine palmitoyltransferase 1, primarily used in research settings.
Perhexiline maleate stands out due to its broader range of applications, including its potential use in cancer therapy .
Properties
IUPAC Name |
but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOTSLZMQDFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275714 |
Source
|
Record name | But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10118-35-1 |
Source
|
Record name | But-2-enedioic acid--2-(2,2-dicyclohexylethyl)piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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